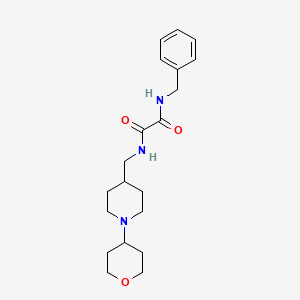

N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with ethyl oxalate to form 2-({[4-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate. This compound then undergoes cyclization under Bischler-Napieralski reaction conditions with phosphorus oxychloride to form a 1-carbethoxy-substituted dihydroisoquinoline .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to an oxalamide moiety, which is further connected to a piperidin-4-yl group. The piperidin-4-yl group is substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions, including Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Aplicaciones Científicas De Investigación

- In previous research, a related compound, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole , demonstrated high anti-tumor activity .

- Introduction of sulfonyl groups increased antiproliferative activity, while alkyl and arylated alkyl groups also showed good results .

- These studies provide insights into the potential mechanisms of action and interactions with the target protein .

Anti-Cancer Properties

Molecular Docking Studies

Biological Activity Screening

Metastasis Inhibition

Binding Stabilities

Propiedades

IUPAC Name |

N'-benzyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c24-19(21-14-16-4-2-1-3-5-16)20(25)22-15-17-6-10-23(11-7-17)18-8-12-26-13-9-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTBBYSEYAOHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)

![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2785264.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2785265.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2785266.png)

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)